molecular formula C10H8N2O4S3 B5031084 5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide

5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide

Cat. No.: B5031084
M. Wt: 316.4 g/mol
InChI Key: LAPJHYGHTIUKKU-UHFFFAOYSA-N
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Description

5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl or heteroaryl boronic acids/pinacol esters . The reaction is mediated by palladium catalysts under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of advanced catalysts and reagents ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and carboxamide groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of microbial growth, modulation of inflammatory responses, or interference with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and sulfonyl group make it particularly versatile for various applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

5-(5-carbamoylthiophen-2-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S3/c11-9(13)5-1-3-7(17-5)19(15,16)8-4-2-6(18-8)10(12)14/h1-4H,(H2,11,13)(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJHYGHTIUKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)C2=CC=C(S2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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